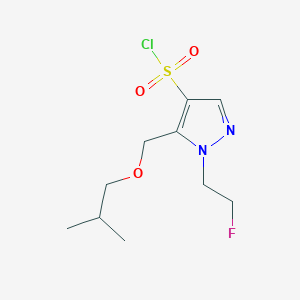

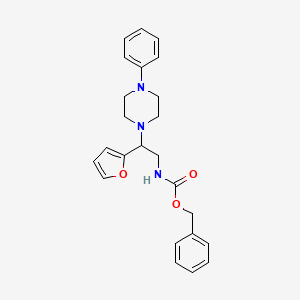

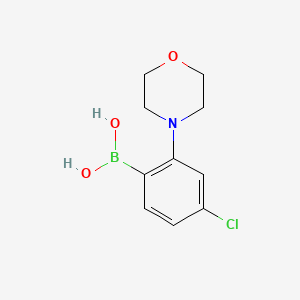

![molecular formula C20H20N2O5S2 B2434631 (Z)-ethyl 2-(6-methyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 896276-23-6](/img/structure/B2434631.png)

(Z)-ethyl 2-(6-methyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole ring indicates that the compound is likely to be planar or nearly planar .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For instance, the ester group could undergo hydrolysis, the imino group might participate in condensation reactions, and the benzoyl group could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar functional groups it contains .Scientific Research Applications

Synthesis and Derivatives

Synthesis of Ethyl Iminothiazolopyridine-4-carboxylate Derivatives : Ethyl 2-(benzo[d]thazol-2-yl)acetate is used to prepare ethyl iminothiazolopyridine-4-carboxylate derivatives, which have potential applications in medicinal chemistry (Mohamed, 2014).

Formation of Novel Compounds : Ethyl 2-(benzo[d]thazol-2-yl)acetate is utilized in reactions with various arylidinemalononitrile derivatives to create new compounds, which are then structurally characterized (Mohamed, 2021).

Synthesis of Novel Thiazolopyridine Derivatives : Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate is synthesized as part of a series of novel compounds (Nassiri & Milani, 2020).

Chemical Properties and Reactions

Chemical Behavior of Ethyl Benzisothiazolyl Derivatives : The study explores the behavior of ethyl (1,2-benzisothiazol-3-yl)cyanoacetate and its derivatives under various conditions (Carrington et al., 1972).

Reactions with Sulfonium Ylides and Diazalkanes : Benzoyl isocyanates' reactions with sulfonium ylides, including those derived from ethyl (dimethylsulfuranilidene) acetate, are investigated, revealing insights into the formation of oxazoles and thiazoles (Tsuge et al., 1973).

Application in Anticancer Research

- Anticancer Agent Synthesis : A compound containing a 6-methyl-1H-benzo[d]imidazol-2-yl group, related to the query compound, is synthesized for potential use as an anticancer agent, demonstrating the relevance of such molecular structures in cancer research (Farah et al., 2011).

Further Insights

Development of GPIIb/IIIa Integrin Antagonists : This research involves the development of potent fibrinogen receptor antagonists, highlighting the application of such chemical structures in medical science (Hayashi et al., 1998).

Formation of Acrylic Acid Derivatives : The study focuses on the formation of various acrylic acid derivatives, including those related to benzothiazole compounds (Dölling et al., 1991).

Synthesis of New Thiazole-Based Heterocycles : This research includes the synthesis of novel thiazole-based compounds, which could have potential applications in various fields of chemistry and pharmacology (Sayed et al., 2016).

Formation of Pyrrolo[2,1-b]thiazol-3-one Derivatives : The study discusses the formation of specific thiazole derivatives, showcasing the versatility of such compounds in chemical synthesis (Tverdokhlebov et al., 2005).

Crystal Structure Analysis : This research presents the crystal structure of a compound closely related to the query, demonstrating the importance of structural analysis in understanding these compounds' properties (Li et al., 2015).

Antimicrobial Activity of Benzothiazole Derivatives : The study involves the synthesis of benzothiazole-imino-benzoic acid ligands and their metal complexes, which are then tested for antimicrobial activity (Mishra et al., 2019).

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-[6-methyl-2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S2/c1-4-27-18(23)12-22-15-10-9-13(2)11-16(15)28-20(22)21-19(24)14-7-5-6-8-17(14)29(3,25)26/h5-11H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHDOAOCFJKRPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

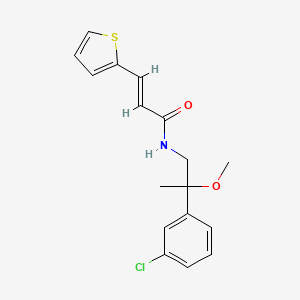

![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2434555.png)

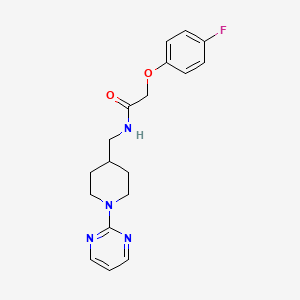

![1-Cyclohexyl-4-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2434567.png)

![2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2434569.png)

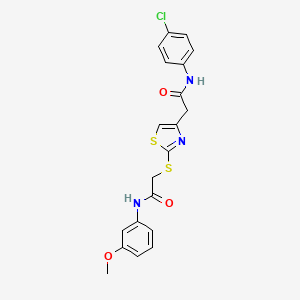

![N-[(4-methylphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2434570.png)